Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing a nitrogen atom. This compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (BOC) protecting group, and an amino group attached to the pyrrole ring. It is commonly used in organic synthesis and various scientific research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-aminopyrrole-2-carboxylic acid ethyl ester as the starting material.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the BOC-protected intermediate.
Purification: The reaction mixture is then purified to isolate the desired product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrrole ring or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the pyrrole ring, leading to the formation of different substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyrrole ring.
Reduction Products: Reduced forms of the pyrrole ring or other functional groups.
Substitution Products: Substituted pyrroles with different functional groups.
Scientific Research Applications
Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems and the development of bioactive compounds.
Medicine: Utilized in the design and synthesis of pharmaceuticals and drug candidates.
Industry: Applied in the production of materials and chemicals with specific properties.
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis for the protection of amino groups .
Mode of Action
The mode of action of Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is likely related to its Boc group. The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The boc group is known to play a pivotal role in the synthesis of multifunctional targets, particularly in the context of amino functions .
Result of Action
The removal of the boc group can enable the amino group to participate in subsequent reactions, potentially leading to various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C . This suggests that factors such as temperature and humidity could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions, particularly in peptide synthesis. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. One notable interaction is with coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional bases . This interaction is crucial for efficient peptide synthesis, making this compound a valuable reagent in biochemical research.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is primarily observed through its role in peptide synthesis, which is essential for protein production and cellular function. By facilitating the formation of peptide bonds, this compound indirectly affects gene expression and cellular metabolism, as proteins are key regulators of these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, particularly during peptide synthesis. The compound’s Boc protecting group prevents unwanted reactions by temporarily blocking the amine group. This protection is removed under specific conditions, allowing the amine group to participate in peptide bond formation. The compound’s interaction with coupling reagents, such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, further enhances its effectiveness in peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its effectiveness can diminish if exposed to moisture or high temperatures. Long-term studies have shown that the compound maintains its functionality in peptide synthesis over extended periods, provided it is stored correctly .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower dosages, the compound effectively participates in peptide synthesis without causing adverse effects. At higher dosages, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing any negative impacts .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. These interactions are essential for maintaining metabolic flux and regulating metabolite levels within cells. The compound’s role in these pathways underscores its importance in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation, which are critical for its effectiveness in biochemical reactions. The compound’s distribution patterns can influence its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. Understanding the compound’s localization is essential for optimizing its use in biochemical research and ensuring its efficacy in targeted applications .
Comparison with Similar Compounds
Ethyl 3-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is similar to other pyrrole derivatives, such as:
Ethyl 3-aminopyrrole-2-carboxylate: Lacks the BOC protecting group.
Ethyl 3-(benzyloxycarbonyl)amino)-1H-pyrrole-2-carboxylate: Contains a benzyloxycarbonyl (Cbz) protecting group instead of BOC.
Uniqueness: The presence of the BOC protecting group makes this compound unique, as it provides stability and selectivity in chemical reactions.
Properties
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-10(15)9-8(6-7-13-9)14-11(16)18-12(2,3)4/h6-7,13H,5H2,1-4H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPMOXPMDVCCEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153610 | |
Record name | Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952417-63-9 | |
Record name | Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-pyrrole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952417-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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